molecular formula C16H18N4OS2 B2785710 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole CAS No. 1105252-40-1

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

Cat. No.: B2785710
CAS No.: 1105252-40-1
M. Wt: 346.47
InChI Key: QIKVQMHHEXUKKT-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form the thiadiazole ring.

    Substitution Reactions:

    Alkylation: The prop-2-yn-1-ylthio group can be introduced via alkylation reactions using propargyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the piperazine ring.

    Substitution: The methoxyphenyl and prop-2-yn-1-ylthio groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Industry

In industry, it might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors and modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole: Lacks the prop-2-yn-1-ylthio group.

    2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of the prop-2-yn-1-ylthio group.

Uniqueness

The presence of the prop-2-yn-1-ylthio group in 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole may confer unique properties, such as increased reactivity or specific interactions with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-3-12-22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-2/h1,4-7H,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKVQMHHEXUKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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